molecular formula C15H16O B12798481 1-Naphthalen-2-ylpentan-3-one CAS No. 6315-97-5

1-Naphthalen-2-ylpentan-3-one

Cat. No.: B12798481
CAS No.: 6315-97-5
M. Wt: 212.29 g/mol
InChI Key: JHUOBGSYFXSEMY-UHFFFAOYSA-N
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Description

1-Naphthalen-2-ylpentan-3-one is an organic compound with the molecular formula C15H16O It is a ketone derivative of naphthalene, characterized by a naphthalene ring substituted with a pentan-3-one group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthalen-2-ylpentan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as distillation or recrystallization, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalen-2-ylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution on the naphthalene ring.

Major Products Formed:

    Oxidation: Formation of naphthalene carboxylic acids.

    Reduction: Formation of 1-Naphthalen-2-ylpentan-3-ol.

    Substitution: Various substituted naphthalene derivatives depending on the reagent used.

Scientific Research Applications

1-Naphthalen-2-ylpentan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalen-2-ylpentan-3-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

    1-Hydroxy-1-naphthalen-2-ylpentan-3-one: A hydroxylated derivative with different chemical properties.

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A structurally similar compound with a methoxy group and a propenone linkage.

Properties

CAS No.

6315-97-5

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-naphthalen-2-ylpentan-3-one

InChI

InChI=1S/C15H16O/c1-2-15(16)10-8-12-7-9-13-5-3-4-6-14(13)11-12/h3-7,9,11H,2,8,10H2,1H3

InChI Key

JHUOBGSYFXSEMY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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